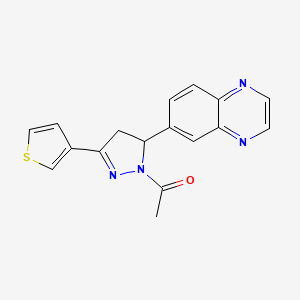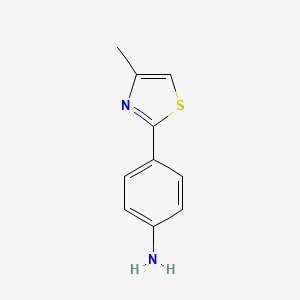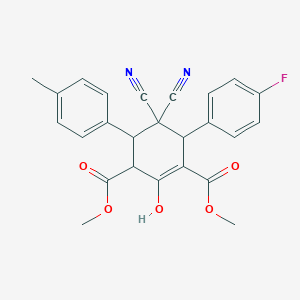
1-(2-Fluorobenzoyl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzoyl)-3-methylpiperazine is a chemical compound with the following structural formula: . It belongs to the class of thiosemicarbazide derivatives and exhibits interesting properties.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route is the reaction of 2-fluoro-5-formyl benzoic acid with 1-substituted piperazine. This leads to the formation of 1-(substituent)-4-[5-(3-oxo-3H-isobenzofuran-1-yl-methylene)-2-fluorobenzoyl]piperazine . Further variations in substituents can impact the compound’s properties.
Molecular Structure Analysis
In the gas phase, this compound exists as two stable non-planar conformers: anti and gauche. The anti conformer is energetically favored. The molecule deviates from full planarity due to the ortho halogen atomic size . This structural information is crucial for understanding its behavior.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Methodologies and Intermediate Uses
- The development of efficient synthetic methodologies for related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of fluoro-substituted benzoyl derivatives in pharmaceutical and organic chemistry. These methodologies are crucial for the manufacture of non-steroidal anti-inflammatory drugs and other therapeutic agents, indicating the role of similar compounds like 1-(2-Fluorobenzoyl)-3-methylpiperazine in drug synthesis and design (Qiu et al., 2009).
DNA Interaction Studies
- Compounds with structural similarities, such as Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This interaction makes them useful tools in molecular biology for chromosome and nuclear staining, and as a starting point for rational drug design, suggesting potential research applications for this compound in studying DNA interactions and designing novel therapeutics (Issar & Kakkar, 2013).
Pharmacological and Toxicological Evaluations
- The evaluation of pharmacological and toxicological profiles of phenylpiperazine derivatives, including their metabolism, disposition, and potential for N-dealkylation, provides insights into the medicinal chemistry applications of piperazine derivatives. Such studies are essential for understanding the therapeutic potential, safety, and drug interaction profiles of new compounds in this class, including this compound (Caccia, 2007).
Antimicrobial and Preservative Applications
- Research on parabens, including methyl and propyl parabens, as preservatives in pharmaceuticals, cosmetics, and food products due to their antimicrobial properties, highlights the importance of evaluating the safety, efficacy, and environmental impact of similar compounds. This research informs the potential use of this compound in similar applications, provided its safety profile and efficacy as an antimicrobial agent are established (Soni et al., 2001; Soni et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-fluorophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPHPVAUNKWEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2976684.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2976686.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide](/img/structure/B2976692.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2976697.png)


amino]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2976701.png)
